Magnesium iodide

Übersicht

Beschreibung

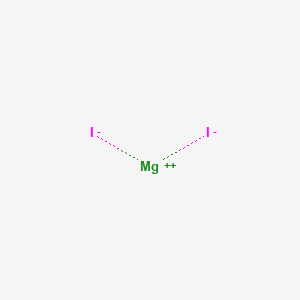

Magnesium iodide is an inorganic compound with the chemical formula MgI2. It is a white crystalline solid that is highly soluble in water. This compound forms various hydrates, such as MgI2·6H2O and MgI2·8H2O. This compound is a typical ionic halide, consisting of magnesium cations (Mg²⁺) and iodide anions (I⁻) .

Vorbereitungsmethoden

Magnesium iodide can be synthesized through several methods:

Reaction with Hydroiodic Acid: Magnesium oxide, magnesium hydroxide, or magnesium carbonate can be treated with hydroiodic acid to produce this compound

Direct Reaction: Magnesium metal can react directly with iodine in an anhydrous ether or tetrahydrofuran (THF) solvent to produce this compound as a white solid precipitate .

Analyse Chemischer Reaktionen

Magnesium iodide undergoes various chemical reactions:

Decomposition: When heated in air, this compound decomposes to form magnesium oxide and iodine

Redox Reactions: this compound can participate in redox reactions where magnesium is oxidized and iodine is reduced

Substitution Reactions: This compound can be used in substitution reactions in organic synthesis, such as the Baylis-Hillman reaction, to produce (Z)-vinyl compounds .

Wissenschaftliche Forschungsanwendungen

Energy Storage Applications

Rechargeable Batteries

Magnesium iodide has emerged as a promising component in rechargeable magnesium batteries. These batteries utilize a liquid–solid two-phase reaction mechanism, which enhances reaction kinetics and reversibility. The magnesium/iodine battery demonstrates a high energy density of approximately 400 Wh/kg, outperforming many existing battery technologies .

Key Features:

- High Energy Density: Approximately 400 Wh/kg.

- Rate Capability: Up to 180 mAh/g at 0.5 C.

- Environmental Safety: Harmless resorption into the environment post-use .

Table 1: Performance Metrics of Magnesium/Iodine Batteries

| Parameter | Value |

|---|---|

| Energy Density | 400 Wh/kg |

| Rate Capability | 180 mAh/g at 0.5 C |

| Voltage | High |

| Environmental Impact | Eco-friendly |

Catalysis

This compound serves as an effective catalyst in various organic synthesis reactions. Its role in asymmetric synthesis has been highlighted, where it facilitates the formation of complex organic molecules .

Applications in Catalysis:

- Asymmetric Synthesis: Enhances selectivity and yield in chemical reactions.

- Formation of Organometallic Complexes: Acts as a precursor for creating magnesium complexes that are useful in further reactions.

Case Study:

A study demonstrated the use of this compound in the synthesis of chiral compounds, showcasing its efficiency in promoting reactions with high enantioselectivity .

Biomedical Applications

The biocompatibility of this compound makes it suitable for biomedical applications, particularly in developing biodegradable implants. Research indicates that magnesium-based materials, when treated appropriately, can serve as temporary scaffolds in orthopedic and cardiovascular applications .

Key Findings:

- Biodegradable Implants: Magnesium alloys exhibit natural biodegradability, making them ideal for temporary medical devices.

- Corrosion Resistance: Treatment methods such as micro-arc oxidation enhance corrosion resistance while maintaining mechanical integrity .

Table 2: Properties of Magnesium-based Biomedical Materials

| Property | Description |

|---|---|

| Biodegradability | Natural degradation |

| Corrosion Resistance | Enhanced through MAO |

| Biocompatibility | Suitable for implants |

Chemical Synthesis

In chemical synthesis, this compound is utilized for producing various organic compounds due to its reactivity and ability to form stable complexes. It plays a crucial role in the preparation of organometallic reagents that are essential in synthetic chemistry.

Applications:

- Organic Synthesis: Used to produce intermediates for pharmaceuticals.

- Catalytic Reactions: Facilitates multiple chemical transformations.

Wirkmechanismus

Magnesium iodide exerts its effects through its ionic nature. Magnesium cations (Mg²⁺) and iodide anions (I⁻) interact with various molecular targets and pathways:

Magnesium Ions: These ions are involved in numerous cellular processes, including enzyme activation, DNA stabilization, and neurotransmission.

Iodide Ions: Iodide ions are crucial for the synthesis of thyroid hormones, which regulate metabolism, growth, and development .

Vergleich Mit ähnlichen Verbindungen

Magnesium iodide can be compared with other magnesium halides, such as magnesium fluoride (MgF2), magnesium chloride (MgCl2), and magnesium bromide (MgBr2):

Magnesium Fluoride (MgF2): Unlike this compound, magnesium fluoride is less soluble in water and has a higher melting point.

Magnesium Chloride (MgCl2): Magnesium chloride is more commonly used in industrial applications, such as de-icing and dust control, due to its higher solubility and lower cost.

Magnesium Bromide (MgBr2): Magnesium bromide shares similar properties with this compound but is less commonly used in organic synthesis .

This compound’s unique properties, such as its high solubility and reactivity, make it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

Magnesium iodide (MgI₂) is an inorganic compound that has garnered attention for its diverse biological activities and applications. This article explores its biological significance, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a salt formed from magnesium and iodine, with the formula MgI₂. It typically exists as a white crystalline solid that is highly soluble in water. The molecular weight of this compound is approximately 278.11 g/mol, and it has a CAS Registry Number of 10377-58-9 .

Biological Importance of Magnesium

Role of Magnesium in Biological Systems:

- Magnesium (Mg²⁺) is the fourth most abundant metal ion in cells and plays a crucial role in various biochemical processes, including enzyme function, energy metabolism, and nucleic acid synthesis .

- It acts as a cofactor for over 300 enzymatic reactions, particularly those involving ATP (adenosine triphosphate) and nucleotides .

Impact of Iodine:

- Iodine is essential for the synthesis of thyroid hormones. This compound can influence thyroid function by facilitating the uptake of iodide into the thyroid gland, which is critical for hormone production .

This compound's biological activity can be attributed to several mechanisms:

-

Thyroid Hormone Regulation:

- Magnesium plays a vital role in the synthesis and regulation of thyroid hormones. It aids in the iodide uptake process and the deiodination of thyroid hormones, which are essential for metabolic regulation .

- A study revealed that serum magnesium levels were significantly associated with thyroid hormone levels in women, indicating a direct link between magnesium status and thyroid function .

- Cellular Metabolism:

- Antioxidant Activity:

Case Studies

Several studies highlight the biological activity of this compound:

-

Study on Thyroid Function:

A clinical study assessed serum magnesium levels in pre-, peri-, and post-menopausal women. Results indicated that higher magnesium levels correlated with increased thyroid hormone activity (T3 and T4), suggesting that magnesium supplementation could support thyroid health in these populations . -

This compound in Battery Technology:

While primarily focused on energy applications, research into rechargeable magnesium/iodine batteries demonstrated that the chemical interactions between magnesium ions and iodine could lead to effective energy storage solutions. This indirectly highlights the importance of this compound's stability and reactivity in biological systems as well .

Table 1: Serum Magnesium and Thyroid Hormone Levels in Women

| Group | Serum Mg (mg/dL) | T3 (ng/mL) | T4 (µg/dL) | TSH (µIU/mL) |

|---|---|---|---|---|

| Pre-menopausal | 1.72 ± 0.33 | 5.09 ± 7.54 | 2.41 ± 2.05 | <0.001 |

| Post-menopausal | 1.80 ± 0.20 | 2.41 ± 2.05 | 1.80 ± 0.20 | <0.001 |

Statistical significance noted at p < 0.001 for differences between groups.

Eigenschaften

IUPAC Name |

magnesium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Mg/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQJIBCZHWBKSL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mg+2].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgI2, I2Mg | |

| Record name | magnesium iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065056 | |

| Record name | Magnesium iodide (MgI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.114 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octahydrate: White deliquescent solid; Easily discolored by light and air; Soluble in water; [Merck Index] White odorless beads; Soluble in water; [MSDSonline] | |

| Record name | Magnesium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8377 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10377-58-9 | |

| Record name | Magnesium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10377-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium iodide (MgI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium iodide (MgI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.